3-Tert-butoxycarbonylamino-1,3,4,5-tetrahydrobenzo[b][1,4]diazepin-2-one
Overview
Description
3-Tert-butoxycarbonylamino-1,3,4,5-tetrahydrobenzo[b][1,4]diazepin-2-one is a complex organic compound belonging to the class of benzodiazepines. This compound features a benzene ring fused to a seven-membered diazepine ring, with a tert-butoxycarbonylamino group attached to the nitrogen atom of the diazepine ring[_{{{CITATION{{{_1{3-Tert-butoxycarbonylamino-1,3,4,5-tetrahydrobenzo[b]1,4 .... Benzodiazepines are known for their sedative, anxiolytic, and muscle relaxant properties, making this compound of interest in various scientific and medical fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butoxycarbonylamino-1,3,4,5-tetrahydrobenzo[b][1,4]diazepin-2-one typically involves multiple steps, starting with the formation of the benzodiazepine core[_{{{CITATION{{{1{3-Tert-butoxycarbonylamino-1,3,4,5-tetrahydrobenzo[b]1,4 .... One common approach is the cyclization of an appropriate amino acid derivative with a carboxylic acid derivative under acidic conditions[{{{CITATION{{{_1{3-Tert-butoxycarbonylamino-1,3,4,5-tetrahydrobenzo[b]1,4 .... The tert-butoxycarbonylamino group is then introduced through a reaction with tert-butoxycarbonyl chloride in the presence of a base.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants and products. The process would be optimized to maximize yield and purity while minimizing waste and by-products. Continuous flow chemistry might be employed to enhance efficiency and control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The benzene ring can be oxidized to produce corresponding alcohols, ketones, or carboxylic acids.
Reduction: : The diazepine ring can be reduced to form simpler derivatives.
Substitution: : The tert-butoxycarbonylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: : Nucleophiles such as amines or alcohols can be used, with reaction conditions typically involving a base like triethylamine (Et₃N).
Major Products Formed
Oxidation: : Products include benzoic acid derivatives and ketones.
Reduction: : Reduced derivatives of the diazepine ring.
Substitution: : Various substituted benzodiazepines depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a versatile intermediate for the synthesis of other benzodiazepine derivatives. It is used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology
In biological research, 3-Tert-butoxycarbonylamino-1,3,4,5-tetrahydrobenzo[b][1,4]diazepin-2-one is used to investigate the biological activity of benzodiazepines. It can be employed in assays to study receptor binding and enzyme inhibition.
Medicine
Medically, this compound is of interest for its potential therapeutic applications. It may be used in the development of new anxiolytic, sedative, or muscle relaxant drugs. Its effects on the central nervous system are studied to understand its potential benefits and side effects.
Industry
In the pharmaceutical industry, this compound is used in the production of benzodiazepine-based medications. It is also used in the development of diagnostic tools and research reagents.
Mechanism of Action
The mechanism of action of 3-Tert-butoxycarbonylamino-1,3,4,5-tetrahydrobenzo[b][1,4]diazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system[_{{{CITATION{{{_1{3-Tert-butoxycarbonylamino-1,3,4,5-tetrahydrobenzo[b]1,4 .... By binding to these receptors, it enhances the effect of GABA, leading to increased inhibitory neurotransmission, which results in sedative, anxiolytic, and muscle relaxant effects.
Comparison with Similar Compounds
Similar Compounds
Diazepam: : A well-known benzodiazepine used for its anxiolytic and sedative properties.
Alprazolam: : Another benzodiazepine used primarily for anxiety disorders.
Clonazepam: : Used for seizure disorders and panic attacks.
Uniqueness
3-Tert-butoxycarbonylamino-1,3,4,5-tetrahydrobenzo[b][1,4]diazepin-2-one is unique due to its specific structural features, such as the tert-butoxycarbonylamino group, which may confer different pharmacological properties compared to other benzodiazepines. Its potential for use in new therapeutic applications makes it a valuable compound for further research and development.
Properties
IUPAC Name |
tert-butyl N-(4-oxo-1,2,3,5-tetrahydro-1,5-benzodiazepin-3-yl)carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3/c1-14(2,3)20-13(19)17-11-8-15-9-6-4-5-7-10(9)16-12(11)18/h4-7,11,15H,8H2,1-3H3,(H,16,18)(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NETWMZIHMUWUMS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNC2=CC=CC=C2NC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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